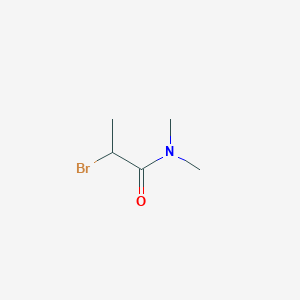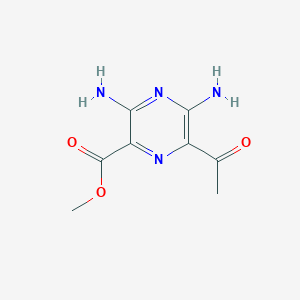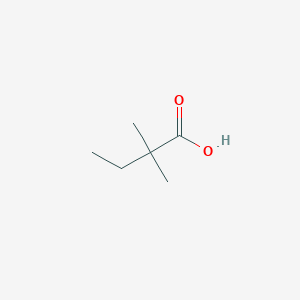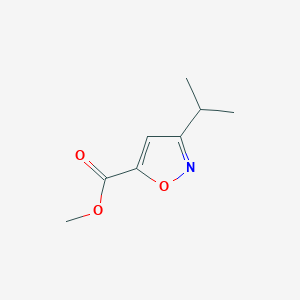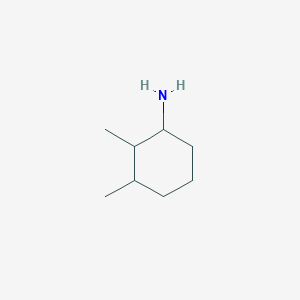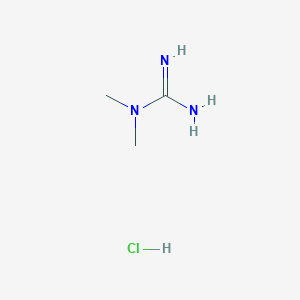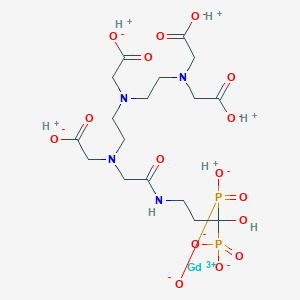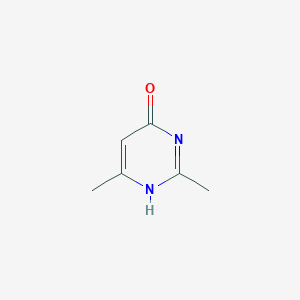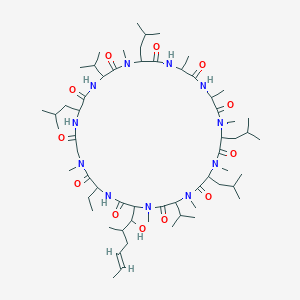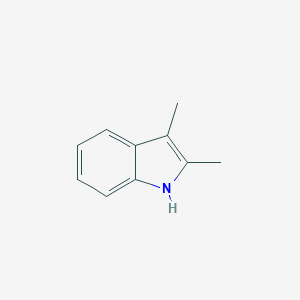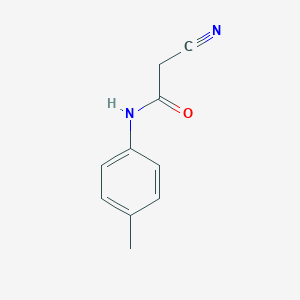
2-cyano-N-(4-methylphenyl)acetamide
Übersicht
Beschreibung
2-Cyano-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of a cyano group and a substituted phenyl group. This compound is structurally related to various other acetamides that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related acetamide compounds often involves the reaction of amino-substituted heterocycles with activated carboxylic acids or their derivatives. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, various substituted acetamides can be synthesized using different starting materials and reaction conditions, which can lead to a wide range of heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography . These techniques provide detailed information about the molecular geometry, functional groups, and the overall conformation of the compound.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, leading to the formation of polyfunctionally substituted heterocyclic compounds. The reactivity of the cyanoacetamido moiety in these compounds allows for regioselective attacks and cyclization reactions with different chemical reagents, resulting in the synthesis of diverse products with potential biological activities . The reactions can include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by the nature of the substituents on the phenyl ring and the presence of other functional groups. These properties are important for understanding the compound's behavior in biological systems and its potential applications. Spectroscopic studies, such as FT-IR, FT-Raman, NMR, and UV-Vis, along with computational methods like density functional theory (DFT), can provide insights into the electronic structure, charge distribution, and reactivity of the compound . Additionally, the thermodynamic properties can be studied to predict the stability and reactivity under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Cyano-N-(4-methylphenyl)acetamide serves as a valuable building block in the synthesis of polyfunctionalized heterocyclic compounds. Its reactivity and versatility enable the formation of various heterocyclic structures, making it a critical component in the synthesis of complex organic compounds (Gouda, 2014).
Microwave-Assisted Organic Synthesis
This compound undergoes acylation and cyclization under microwave irradiation, leading to the efficient synthesis of 2,6-dimethyl-3-aryl-4(1H)-quinolones. The process offers advantages such as shorter reaction times, high yields, and ease of handling (Liu Chang-chu, 2014).
Antimicrobial and Antitumor Applications
Studies have shown that derivatives of this compound exhibit significant antimicrobial and antitumor activities. Various derivatives have been synthesized and tested, displaying promising results in inhibiting the growth of harmful microorganisms and cancer cells (Darwish et al., 2014); (Shams et al., 2010).
Advanced Organic Chemistry
The compound is used in the synthesis of various organic derivatives such as pyridine, pyridazine, and phthalazine. These derivatives have potential applications in advanced organic chemistry and pharmacology (Rady & Barsy, 2006).
Chemical Reactions Under Specific Conditions
This compound can be involved in reactions under specific conditions to produce a variety of compounds. These reactions often involve cyclization or nucleophilic attacks, contributing to the synthesis of complex molecules (Bondock et al., 2014).
Eigenschaften
IUPAC Name |
2-cyano-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSLYUHZWAKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351187 | |
| Record name | 2-cyano-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6876-54-6 | |
| Record name | 2-cyano-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-cyano-N-(4-methylphenyl)acetamide in the synthesis of pyridines and pyridazines?
A1: this compound (1a) acts as a reagent in the reaction with ethyl 2-arylhydrazono-3-butyrates (2) to produce a mixture of pyridinedione (4) and pyridazine (5) derivatives []. The reaction proceeds with a 3:1 ratio in favor of the pyridinedione product. This suggests that the cyano and amide groups in 1a play crucial roles in the reaction mechanism, influencing the formation of the six-membered heterocyclic rings.
Q2: What further transformations were achieved using the synthesized pyridinediones and pyridazines?
A2: The synthesized pyridinedione (4) and pyridazine (5) derivatives served as versatile intermediates for the synthesis of diverse heterocyclic compounds. These transformations included the formation of phthalazines, pyrimido[4,5-c]-pyridazines, pyrido[3,4-c]pyridazines, and 1,6-naphthyridines []. This highlights the utility of this compound as a starting material for accessing a range of complex heterocyclic scaffolds with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



